molecular formula C20H16ClN5O2 B3413315 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946211-91-2

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No.: B3413315
CAS No.: 946211-91-2
M. Wt: 393.8 g/mol
InChI Key: UPPLSRZDTQAQKV-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a benzamide moiety. Key structural attributes include:

  • A 3-phenyl group on the triazolo[4,3-b]pyridazine ring.
  • A 6-ethoxyethyl side chain linking the triazolo[4,3-b]pyridazine to a 3-chlorobenzamide group.

Properties

IUPAC Name

3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c21-16-8-4-7-15(13-16)20(27)22-11-12-28-18-10-9-17-23-24-19(26(17)25-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPLSRZDTQAQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process:

  • Formation of triazolopyridazine: Starting from suitable precursors like hydrazine derivatives and aromatic nitriles, the triazolopyridazine ring is constructed through cyclization reactions.

  • Phenylation: Introduction of the phenyl group via standard aromatic substitution methods.

  • Formation of benzamide: The benzamide backbone is introduced, often through acylation reactions.

  • Introduction of the chloro group: Chlorination is carried out using suitable chlorinating agents under controlled conditions.

  • Coupling: The final product is achieved by coupling the benzamide backbone with the triazolopyridazine derivative via ether linkages, employing reagents like alkoxides or using specific catalysts.

Industrial Production Methods: For large-scale production, optimized routes employing continuous flow reactors or advanced catalytic processes may be utilized to enhance yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at its aromatic rings, forming quinones or other oxidized derivatives.

  • Reduction: Reduction may target the nitrogens in the triazole ring, potentially producing dihydro or tetrahydro derivatives.

  • Substitution: Nucleophilic or electrophilic substitutions can occur at the chloro or other reactive sites.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, or oxygen under catalytic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.

  • Substitution: Nucleophiles like amines or thiols, and electrophiles under acidic or basic conditions.

Major Products:

  • Oxidation: Derivatives with additional oxygen functionalities.

  • Reduction: Partially or fully hydrogenated triazole derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Potential as a probe molecule in biochemical assays due to its unique structure. Medicine: Investigated for pharmacological activity, possibly acting on specific receptors or enzymes. Industry: Applications in materials science for developing advanced polymers or coatings with unique chemical properties.

Mechanism of Action

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is thought to interact with molecular targets such as specific enzymes or receptors. Its triazolopyridazine core is known to engage in binding interactions, potentially inhibiting or modulating the activity of its targets through hydrogen bonding, π-π interactions, or coordination with metal ions, affecting pathways like signal transduction or metabolic cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights structural analogs and their key differences:

Compound Name Core Structure Substituents/R-Groups Biological Activity/Notes Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Phenyl, 6-ethoxyethyl-linked 3-chlorobenzamide Hypothesized kinase inhibition; synthesis yield not explicitly reported
N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine (Compound 6) [1,2,4]Triazolo[4,3-b]pyridazine 3-Trifluoromethyl, 6-indole-ethylamine Tested as BRD4 bromodomain inhibitor; enhanced polarity due to trifluoromethyl group
3-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methylbenzimidazol-2-yl)Ethyl]Propanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Methoxy, propanamide-linked benzimidazole Improved solubility via methoxy group; potential antimicrobial activity
N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, 3-phenyl-benzamide Moderate antimicrobial activity (MIC: 8–32 µg/mL)
N-((6-Chloro-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Benzamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Chloro, methylene-linked benzamide Shorter linker reduces flexibility; lower yield (58%)
3-Chloro-N-[2-Methyl-5-(3-Methyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Phenyl]Benzamide [1,2,4]Triazolo[3,4-b]thiadiazole Thiadiazole core, 3-methyl, 3-chlorobenzamide Thiadiazole core alters electronic properties; uncharacterized bioactivity

Critical Analysis of Substituent Impact

  • Chloro vs. This could enhance metabolic stability but reduce aqueous solubility .
  • Linker Flexibility : The ethoxyethyl chain in the target compound likely offers greater conformational flexibility compared to methylene or rigid benzimidazole linkers, possibly improving binding to buried enzymatic pockets .
  • Phenyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

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